
3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine is a compound that features both a pyrrolidine and a piperidine ring. These nitrogen-containing heterocycles are significant in medicinal chemistry due to their biological activity and structural diversity. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine typically involves the reaction of piperidine with 2-(pyrrolidin-1-yl)ethanol under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution with piperidine . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles, aprotic solvents
Major Products
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and biological activities.
Piperidine derivatives: Compounds such as piperidine-2-carboxylic acid and piperidine-4-carboxylic acid are structurally related and exhibit similar chemical properties.
Uniqueness
3-(2-(Pyrrolidin-1-yl)ethoxy)piperidine is unique due to its combination of both pyrrolidine and piperidine rings, which provides a distinct set of chemical and biological properties.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
3-(2-pyrrolidin-1-ylethoxy)piperidine |
InChI |
InChI=1S/C11H22N2O/c1-2-7-13(6-1)8-9-14-11-4-3-5-12-10-11/h11-12H,1-10H2 |
InChI Key |
KHRZYNARYUVWJE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CCOC2CCCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


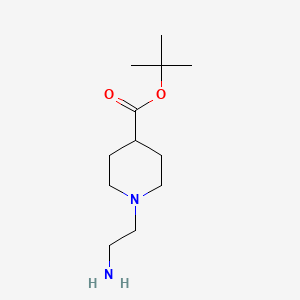
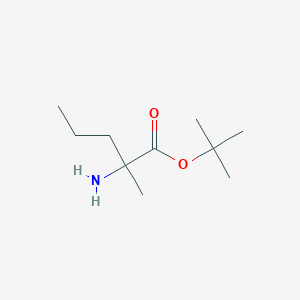
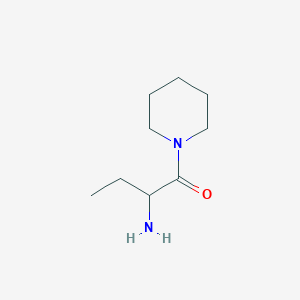
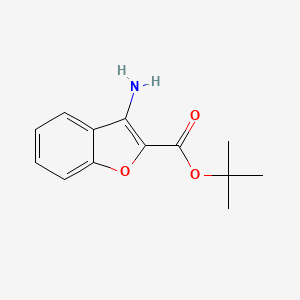
![4H,6H,7H-[1,2,3]triazolo[4,3-c][1,4]oxazine-3-carboxylicacid](/img/structure/B13568044.png)
![(2S,4S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-fluorobutanoicacid](/img/structure/B13568051.png)
![8-Oxa-3lambda6-thia-11-azaspiro[5.6]dodecane-3,3-dionehydrochloride](/img/structure/B13568059.png)
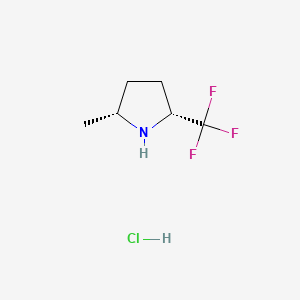
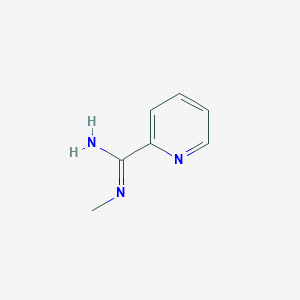
![1-(4-methoxyphenyl)-6-[4-(methylamino)phenyl]-7-oxo-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B13568079.png)
![4-[(1S)-1-(methanesulfonylcarbamoyl)ethyl]phenyltrifluoromethanesulfonate](/img/structure/B13568088.png)



